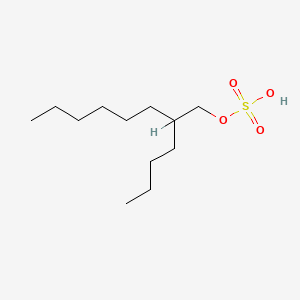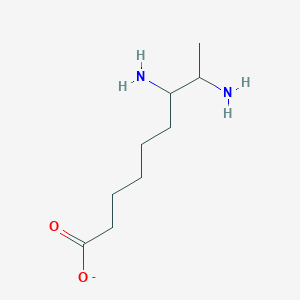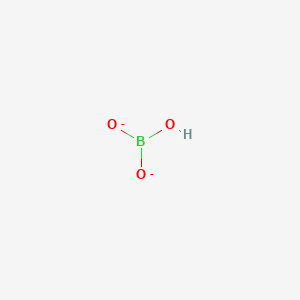![molecular formula C29H34N6O B1231660 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine CAS No. 364042-47-7](/img/structure/B1231660.png)
7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine
Vue d'ensemble
Description
The compound “7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine” is a chemical compound with the molecular formula C29H34N6O . It has a molecular weight of 482.6 g/mol . This compound is also known by other names such as A 419259 and RK 20449 .
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including a pyrrolo[2,3-d]pyrimidin-4-amine group, a phenoxyphenyl group, and a methylpiperazin group . The presence of these groups could influence the compound’s reactivity and interactions with other molecules.Applications De Recherche Scientifique
Inhibition of Src Family Kinases
“A 419259” is a potent inhibitor of Src family kinases . The Src family kinases are a group of non-receptor tyrosine kinases that play key roles in cell growth, survival, migration, and differentiation. They are implicated in cancer progression and metastasis .
Cancer Research
This compound is a featured product for Kinase Phosphatase Biology research . It is used in cancer research due to its ability to inhibit Src family kinases, which are often overexpressed in cancer cells .
Inhibition of K-562 Cells
“A 419259” inhibits K-562 cells with an IC50 between 0.1 μM and 0.3 μM . K-562 cells are a human immortalised myelogenous leukemia line. This suggests that “A 419259” could be potentially used in leukemia treatment .
Inhibition of Meg-01 Cells
It also inhibits Meg-01 cell proliferation with an IC50 of approximately 0.1 μM . Meg-01 is a human megakaryoblastic leukemia cell line. This indicates that “A 419259” could be potentially used in the treatment of megakaryoblastic leukemia .
Biochemical and Physiological Actions
“A 419259” has been found to have IC50 values for src, lck, blk, csk, fyn and lyn ranging between 15 and 50 nM . These are all members of the Src family kinases, suggesting that “A 419259” has a broad spectrum of inhibitory activity against these kinases .
Drug Development
Due to its potent inhibitory activity against Src family kinases and its effects on various cancer cell lines, “A 419259” is a promising candidate for drug development. It could potentially be used to develop new treatments for various types of cancer, including leukemia .
Mécanisme D'action
Target of Action
A 419259, also known as RK 20449, is a broad-spectrum pyrrolo-pyrimidine inhibitor . It has high selectivity towards the Src family . The primary targets of A 419259 are Src, Lck, and Lyn . These are all members of the Src family kinases (SFKs), which play crucial roles in cellular proliferation, survival, and differentiation .
Mode of Action
A 419259 interacts with its targets (Src, Lck, and Lyn) by inhibiting their kinase activity . The IC50 values for Src, Lck, and Lyn are 9 nM, <3 nM, and <3 nM, respectively . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of Src, Lck, and Lyn by A 419259 affects several biochemical pathways. For instance, it blocks the proliferation and induces apoptosis in Chronic Myeloid Leukemia (CML) cell lines . It also inhibits overall SFK activity in CML cell lines and blocks Src kinase activation .
Pharmacokinetics
It is soluble up to 100 mg/mL in DMSO , which suggests that it could be administered in a solution for in vivo studies.
Result of Action
A 419259 has been shown to suppress proliferation and induce apoptosis in CML cell lines . It also inhibits acute myeloid leukemia (AML) stem cell proliferation in vitro and in vivo . Moreover, it has been found to inhibit the differentiation of murine embryonic stem cells while maintaining pluripotency .
Action Environment
The action of A 419259 can be influenced by various environmental factors. For example, the presence of IL-3, a type of interleukin, can affect the compound’s ability to inhibit cell proliferation . .
Propriétés
IUPAC Name |
7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSOQRNTAPCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine | |
CAS RN |
364042-47-7 | |
| Record name | A 419259 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364042477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been identified as an inhibitor of HCK, a member of the Src family kinases (SFKs). Crystallographic studies revealed that this compound binds to the ATP-binding site of HCK, inducing an outward rotation of the kinase domain's αC-helix. This conformation prevents phosphotransfer, thereby inhibiting HCK kinase activity.
A: While the provided research excerpts do not offer detailed spectroscopic data, the crystal structure of 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine complexed with HCK kinase has been resolved. This structural information offers valuable insights into the binding mode and interactions within the kinase active site.
A: Indeed, a study employed 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine within a crystal soaking experiment. This technique involves introducing a different compound to a pre-formed protein-ligand crystal, aiming to displace the initial ligand if the new compound exhibits higher affinity for the binding site. This approach can provide insights into binding affinities and potential for competition among different inhibitors.
A: While 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrates inhibitory activity against HCK, its selectivity profile requires further investigation. It is crucial to assess its activity against a wider panel of kinases to determine its specificity and potential off-target effects.
A: HCK plays a role in various cellular processes, including proliferation, survival, and differentiation. Inhibiting HCK with compounds like 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can disrupt these processes, potentially impacting cell fate and survival.
A: Investigating potential resistance mechanisms, such as the emergence of the HCK-T338M mutation, is crucial for anticipating and overcoming drug resistance in clinical settings. Understanding these mechanisms can guide the development of next-generation inhibitors with improved efficacy and a reduced likelihood of resistance development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-17-[(E)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231577.png)
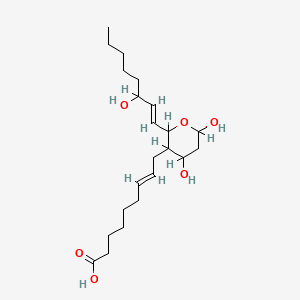
![(3as,5r,6ar)-Hexahydro-2h-Cyclopenta[b]furan-5-Yl [(1s,2r)-1-Benzyl-2-Hydroxy-3-([(4-Methoxyphenyl)sulfonyl]{[(2r)-5-Oxopyrrolidin-2-Yl]methyl}amino)propyl]carbamate](/img/structure/B1231582.png)
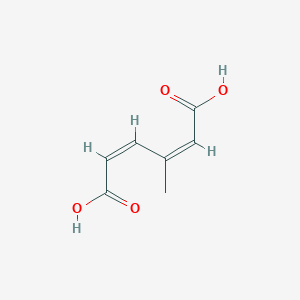


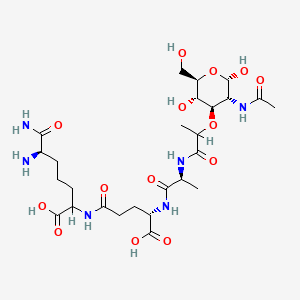
![(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2R)-3-hydroxy-2-phenylpropanoate](/img/structure/B1231590.png)
